Cas no 2096341-86-3 (3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester)

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester 化学的及び物理的性質
名前と識別子
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- 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester
- WID34186
- 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)methoxy)-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-[3-(oxan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
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- MDL: MFCD18434455
- インチ: 1S/C19H26BF3O4/c1-17(2)18(3,4)27-20(26-17)14-9-13(19(21,22)23)10-16(11-14)25-12-15-7-5-6-8-24-15/h9-11,15H,5-8,12H2,1-4H3
- InChIKey: BMZHYBAXJQFTLD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1)OCC1CCCCO1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 496
- トポロジー分子極性表面積: 36.9
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM557711-1g |
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2h-pyran-2-yl)methoxy)-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane |
2096341-86-3 | 95%+ | 1g |
$258 | 2023-01-19 | |
abcr | AB311564-1g |
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester, 96%; . |
2096341-86-3 | 96% | 1g |
€314.00 | 2025-02-20 | |
Ambeed | A742328-1g |
3-(TEtrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester |
2096341-86-3 | 96% | 1g |
$88.0 | 2024-04-21 | |
A2B Chem LLC | AX54821-1g |
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester |
2096341-86-3 | 96% | 1g |
$187.00 | 2024-04-20 | |
abcr | AB311564-1 g |
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester, 96%; . |
2096341-86-3 | 96% | 1 g |
€314.00 | 2023-07-19 | |
A2B Chem LLC | AX54821-5g |
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester |
2096341-86-3 | 96% | 5g |
$532.00 | 2024-04-20 |
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester 関連文献
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol esterに関する追加情報
Research Briefing on 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096341-86-3)
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096341-86-3) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its tetrahydropyran-protected hydroxyl group and trifluoromethylphenylboronic acid moiety, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in targeted drug delivery and as a key building block in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the construction of complex pharmaceutical compounds.
The primary objective of recent research involving this compound has been to explore its utility in the synthesis of novel kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds, while the boronic acid pinacol ester moiety facilitates efficient cross-coupling reactions. Studies have demonstrated that this compound can be effectively used to generate high-affinity ligands for specific kinase targets, thereby improving the selectivity and potency of therapeutic agents.
Methodologically, researchers have employed advanced synthetic techniques to optimize the preparation and handling of 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester. Recent publications have detailed its synthesis via multi-step organic transformations, including protection-deprotection strategies and palladium-catalyzed coupling reactions. Analytical techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography have been utilized to confirm the structural integrity and purity of the compound, ensuring its suitability for further pharmaceutical applications.
One of the most notable findings from recent studies is the compound's role in the development of next-generation BTK (Bruton's tyrosine kinase) inhibitors. These inhibitors have shown promising results in preclinical models of B-cell malignancies, with improved pharmacokinetic profiles attributed to the strategic incorporation of the trifluoromethylphenylboronic acid moiety. Additionally, the compound's stability under physiological conditions has been a key focus, with researchers investigating its hydrolysis kinetics and reactivity in biological systems to optimize its use in vivo.
In conclusion, 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096341-86-3) represents a valuable tool in medicinal chemistry, with its unique structural features enabling the development of highly effective therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the realm of targeted cancer therapies and precision medicine. Future studies are expected to further elucidate its mechanistic roles and expand its utility in drug discovery pipelines.
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